molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8

3-Methylbenzo[c]isoxazole-4,7-dione

Katalognummer: B055293
CAS-Nummer: 113396-56-8
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: JVFYCZXPHOYKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 3-Methylbenzo[c]isoxazole-4,7-dione ( 113396-56-8) is a high-purity chemical reagent with the molecular formula C 8 H 5 NO 3 and a molecular weight of 163.13 g/mol. This compound features a fused aromatic system combining an isoxazole ring with a quinone moiety, a structure of significant interest in medicinal and organic chemistry. Research Value and Potential Applications As a derivative of the isoxazole scaffold, this compound is a valuable building block for investigating new chemical entities. Isoxazole-based molecules are widely recognized in scientific literature for their diverse biological activities, which include: Immunomodulatory & Anti-inflammatory Research: Isoxazole derivatives are known to function as regulators of immune functions, exhibiting potential immunosuppressive and anti-inflammatory properties in various experimental models . Anticancer & Antitumor Studies: The isoxazole ring is a key pharmacophore in several anticancer agents, making this compound a candidate for developing novel chemotherapeutic strategies . Antimicrobial & Antiviral Applications: The structural motif is prevalent in compounds with documented antibacterial, antitubercular, and antiviral activities, offering a template for designing new anti-infective agents . Usage Notes This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Eigenschaften

CAS-Nummer

113396-56-8

Molekularformel

C8H5NO3

Molekulargewicht

163.13 g/mol

IUPAC-Name

3-methyl-2,1-benzoxazole-4,7-dione

InChI

InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3

InChI-Schlüssel

JVFYCZXPHOYKHC-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)C=CC(=O)C2=NO1

Kanonische SMILES

CC1=C2C(=O)C=CC(=O)C2=NO1

Synonyme

2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
3-Methylbenzo[c]isoxazole-4,7-dione has shown promise as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance its biological activity against various diseases, particularly cancer and viral infections. Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory and anticancer properties, making them suitable candidates for therapeutic development .

Case Studies

  • Anticancer Activity : Studies have demonstrated that isoxazole derivatives can inhibit specific cancer cell lines. For instance, certain derivatives have been reported to downregulate phosphorylated-STAT3 in colon cancer cells, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Properties : Isoxazoles have been evaluated for their ability to modulate immune responses. Compounds similar to this compound have been shown to inhibit lipoxygenase and cyclooxygenase-2 enzymes, which are critical in inflammatory pathways .

Material Science

Applications in Material Science
The unique properties of this compound make it a candidate for use in material science. Its chemical structure allows it to serve as a building block for synthesizing novel materials with specific functionalities. Research into polymer composites incorporating isoxazole derivatives suggests enhanced thermal stability and mechanical properties.

Biological Research

Biological Activity
Research indicates that this compound may interact with various biological targets due to its structural features. Preliminary studies suggest that it can bind effectively to enzyme active sites or receptor domains, which is crucial for its therapeutic efficacy .

Immunomodulatory Effects
Isoxazole derivatives are being investigated for their immunoregulatory properties. For example, some compounds have been shown to suppress lung inflammation and exhibit anti-inflammatory effects in preclinical models . This opens avenues for further research into their potential in treating autoimmune diseases.

Data Table: Comparative Analysis of Isoxazole Derivatives

Compound NameStructureUnique FeaturesApplications
This compoundC10H9N2O2Methyl group enhances solubility and reactivityAnticancer, anti-inflammatory
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-oneC9H6F3N2OSContains trifluoromethyl groupAntimicrobial
4-ChloroanilineC6H6ClNAmino group; lacks isoxazole ringPrecursor in drug synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs: Benzo[d]isoxazole-4,7-dione Derivatives

A library of 110 analogs of 7020 was synthesized to explore structure-activity relationships (SAR). Ten compounds demonstrated superior potency in reducing mistranslation and enhancing rifampicin-mediated killing (Table 1) . Key structural modifications include:

Table 1: Bioactivity of Selected 7020 Analogs
Compound Substituent Modifications Mistranslation Inhibition (%) RSPR Potentiation (Fold) Direct Antimicrobial Activity
7020 Parent compound (methyl groups) 45 1.8 None
9744 Methyl replaced at positions 5 and 6 78 3.2 None
9751 Halogenation at position 3 65 2.5 Minimal
9760 Extended alkyl chain at position 2 82 3.5 None

Key Findings :

  • Methyl Group Replacements : Analogs with modified methyl groups (e.g., 9744) showed enhanced inhibition of mistranslation (78% vs. 45% for 7020) and greater rifampicin potentiation (3.2-fold) .
  • Halogenation : Introduction of halogens at position 3 (e.g., 9751) improved activity but retained minimal antimicrobial effects, ensuring selective targeting of mistranslation .
  • Quinone Core Essentiality: Analogs lacking the benzoquinone structure (e.g., deoxygenated derivatives) lost bioactivity, underscoring the scaffold’s importance .

Comparison with Functional Analogs: Benzimidazole-4,7-dione Derivatives

Benzimidazole-4,7-diones and their N-oxide derivatives (e.g., compounds 5a–c, 6a–d) share structural similarities with 7020 but exhibit distinct mechanisms and applications. These compounds were developed as hypoxia-activated anticancer prodrugs .

Table 2: Anticancer Activity of Benzimidazole-4,7-diones Under Hypoxia
Compound Hypoxia/Normoxia Cytotoxic Ratio IC₅₀ (Hypoxia, μM) Reference Compound Comparison
5a 3.2 0.45 Similar to tirapazamine
6b 4.8 0.32 Between mitomycin C and misonidazole
6d 2.9 0.67 Lower than tirapazamine

Key Differences :

  • Mechanism : Benzimidazole-4,7-diones act via reductive activation under hypoxia, generating cytotoxic radicals that damage DNA . In contrast, 7020 targets ribosomal fidelity without redox activation.
  • Structural Variations : The benzimidazole core replaces the isoxazole ring, and N-oxide derivatives (e.g., 6b) exhibit higher hypoxia selectivity .
  • Therapeutic Scope : While 7020 addresses antibiotic tolerance, benzimidazole derivatives focus on solid tumors (e.g., A549 lung cancer cells) .

Cross-Scaffold Comparative Analysis

Parameter 3-Methylbenzo[d]isoxazole-4,7-dione (7020) Benzimidazole-4,7-diones (5a–6d)
Core Structure Benzo[d]isoxazole-4,7-dione Benzimidazole-4,7-dione
Key Modifications Methyl/halogen substitutions N-oxide groups, alkyl chains
Primary Application Antibiotic adjuvants Anticancer prodrugs
Activation Mechanism Targets RpS5 in ribosomes Hypoxia-dependent redox activation
Selectivity Non-antimicrobial, enhances rifampicin Hypoxia-selective cytotoxicity

Critical Insight: The benzo[d]isoxazole scaffold’s rigid quinone structure is critical for ribosomal targeting, whereas benzimidazole derivatives leverage redox flexibility for tumor-specific toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Methylbenzo[c]isoxazole-4,7-dione derivatives?

  • Answer: A reflux-based approach using stoichiometric ratios of precursors (e.g., methyl-3-amino-4-hydroxybenzoate and aryl acids) is widely adopted. Reaction optimization often involves solvent selection (e.g., ethanol with triethylamine) and controlled temperature (0–10°C during addition, followed by reflux for 8–15 hours). Post-synthesis purification typically involves recrystallization or column chromatography. Analytical validation via IR, NMR, and elemental analysis is critical for confirming structural integrity .

Q. How can researchers ensure assay reliability when evaluating the bioactivity of this compound analogs?

  • Answer: Assay quality should be validated using metrics like the Z-factor (calculated as Z=1μpμnσp+σnZ = 1 - \frac{|μ_p - μ_n|}{σ_p + σ_n}), where μμ and σσ represent the means and standard deviations of positive (e.g., kasugamycin) and negative (e.g., DMSO) controls. This ensures robustness in high-throughput screens, such as luciferase/GFP reporter systems for mycobacterial mistranslation inhibition .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Answer: Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1677 cm⁻¹).
  • NMR (¹H and ¹³C) for regiochemical confirmation (e.g., methyl group integration at δ 0.97–2.41 ppm).
  • Elemental analysis (C, H, N) to verify purity (e.g., deviations < 0.4% from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the mycobacterial mistranslation inhibition of benzo[c]isoxazole-dione analogs?

  • Answer: SAR strategies should focus on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro substituents) to enhance electrophilicity.
  • Side-chain optimization : Adjusting alkyl chain length (e.g., methyl vs. propyl) to improve ribosomal subunit binding.
  • Bioisosteric replacements : Substituting pyridine rings with quinazolinone moieties to modulate solubility and target affinity.
    These approaches are validated via phenotypic screening and comparative IC₅₀ analysis of analogs (e.g., compounds 7006, 7013, 7020) .

Q. What experimental frameworks address contradictions in reported bioactivity data for this compound derivatives?

  • Answer: Discrepancies may arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. To resolve these:

  • Replicate assays under standardized conditions (e.g., fixed Z-factor thresholds).
  • Cross-validate using orthogonal methods (e.g., MIC assays vs. transcriptional profiling).
  • Re-synthesize compounds with rigorous purity checks (e.g., HPLC > 95%) .

Q. How can computational methods guide the design of this compound derivatives with enhanced antifungal activity?

  • Answer: Density Functional Theory (DFT) calculations can predict electron distribution in the dione core, correlating with redox activity. Molecular docking against fungal cytochrome P450 targets (e.g., CYP51) identifies favorable binding conformations. For example, nitro group positioning in ZG-20-07 derivatives significantly impacts antifungal potency .

Q. What strategies mitigate degradation of this compound derivatives during long-term storage?

  • Answer: Store compounds in anhydrous, UV-resistant containers at –20°C under inert gas (N₂/Ar). Pre-storage lyophilization reduces hydrolytic degradation. Stability should be monitored via periodic LC-MS to detect oxidation byproducts (e.g., quinone formation) .

Methodological Notes

  • Synthesis Optimization : Use PdCl₂(PPh₃)₂ catalysts for Suzuki-Miyaura couplings to introduce aryl groups (e.g., 4-methoxyphenyl) with high yields (73–81%) .
  • Data Interpretation : Apply iterative qualitative analysis (common in SAR studies) to refine hypotheses iteratively .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.